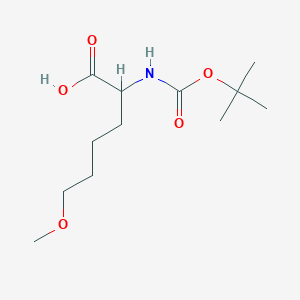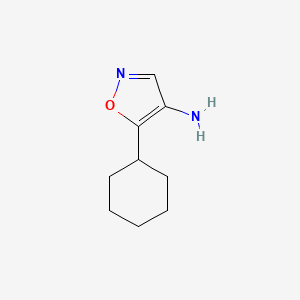
2,2-Difluoro-1-(2-methoxy-6-methylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-one is an organic compound with the molecular formula C10H10F2O2. This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-6-methylbenzaldehyde with difluoromethyl ketone under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-one may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2,2-Difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2,2-Difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
- 2,2-Difluoro-1-(2,6-dimethylphenyl)ethan-1-one
- 2,2-Difluoro-1-(2-methoxyphenyl)ethan-1-one
- 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one
Uniqueness
2,2-Difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-one is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. The combination of these functional groups with the difluoromethyl ketone moiety makes it a versatile compound for various applications.
特性
分子式 |
C10H10F2O2 |
|---|---|
分子量 |
200.18 g/mol |
IUPAC名 |
2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethanone |
InChI |
InChI=1S/C10H10F2O2/c1-6-4-3-5-7(14-2)8(6)9(13)10(11)12/h3-5,10H,1-2H3 |
InChIキー |
DEODSDBODGOPKQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)OC)C(=O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13531728.png)






![2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B13531786.png)
![8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers](/img/structure/B13531789.png)



![1,4-Dimethyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13531799.png)
